4-methoxy-2-methyl-3-nitroPyridine
Description
Properties
IUPAC Name |
4-methoxy-2-methyl-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-7(9(10)11)6(12-2)3-4-8-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKKUDHFHJCQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methoxy-2-methyl-3-nitropyridine can be synthesized through the nitration of 4-methoxy-2-methylpyridine. The nitration reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow synthesis approach. This method involves the use of microreaction technology to enhance the safety and efficiency of the nitration process. The continuous flow methodology minimizes the accumulation of highly energetic intermediates, thereby reducing the risk of explosions and improving the overall yield and selectivity of the product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-methyl-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, methanol.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 4-methoxy-2-methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 4-methoxy-2-carboxy-3-nitropyridine.
Scientific Research Applications
Organic Synthesis
4-Methoxy-2-methyl-3-nitropyridine serves as a versatile building block in organic synthesis. It is utilized for the synthesis of more complex heterocyclic compounds through various chemical reactions.
Key Reactions:
- Nitration: The compound can be synthesized via the nitration of 4-methoxy-2-methylpyridine using nitric and sulfuric acids, allowing for selective introduction of the nitro group at the 3-position.
- Substitution Reactions: It can undergo substitution reactions to form various substituted pyridines depending on the nucleophile used.
Table 1: Synthetic Routes and Major Products Formed
| Reaction Type | Product Formed | Description |
|---|---|---|
| Reduction | 4-Methoxy-2-methyl-3-aminopyridine | Reduction of nitro group to amine |
| Substitution | Various substituted pyridines | Formation depends on nucleophile |
| Oxidation | 4-Methoxy-2-carboxy-3-nitropyridine | Oxidation of the methyl group |
Medicinal Chemistry
In medicinal chemistry, this compound is used as an intermediate in the development of pharmaceutical agents. Its derivatives have been explored for their potential anti-cancer and anti-inflammatory properties.
Case Study:
Research has demonstrated that derivatives of this compound exhibit significant activity against specific cancer cell lines, indicating its potential as a lead compound for drug development. The nitro group can be reduced to form reactive intermediates that interact with biological targets, modulating their activity.
Agricultural Chemistry
The compound is also important in agricultural chemistry, where it contributes to the formulation of agrochemicals, including pesticides and herbicides.
Applications:
- Pesticides: Used in the synthesis of compounds that enhance crop protection.
- Herbicides: Development of selective herbicides that minimize damage to crops while effectively controlling weeds.
Material Science
In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. These materials can offer improved durability and resistance to environmental factors.
Properties:
The compound's stability and reactivity make it suitable for developing materials with specific performance characteristics.
Analytical Chemistry
The compound acts as a reagent in analytical methods, aiding researchers in detecting and quantifying other chemical substances in complex mixtures.
Applications:
It is employed in chromatographic techniques where it helps separate components based on their chemical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-3-nitropyridine depends on the specific application and the target molecule. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Positioning : The position of the methoxy group significantly impacts reactivity. For example, 2-methoxy derivatives (e.g., 2-methoxy-3-nitro-4-methylpyridine) exhibit higher synthetic yields (80%) compared to para-substituted analogues, likely due to steric and electronic effects during nucleophilic substitution .
- Electron Effects : The nitro group at position 3 enhances electrophilic substitution resistance, while the methoxy group at position 4 increases solubility in polar solvents .
- Functional Group Interplay: In 2-(4-methoxyphenoxy)-3-nitropyridine, the bulky phenoxy group induces a near-orthogonal geometry between pyridine and benzene rings, fostering C-H···π and N-O···π interactions that stabilize its layered crystal structure .
Biological Activity
4-Methoxy-2-methyl-3-nitropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the nitro group and methoxy substituent significantly influences its pharmacological properties, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
The compound features:
- A pyridine ring .
- A methoxy group at the 4-position.
- A methyl group at the 2-position.
- A nitro group at the 3-position.
These functional groups contribute to its unique chemical reactivity and biological interactions.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound may exert its antimicrobial effects through mechanisms similar to those observed in other nitro derivatives. These mechanisms include:
- Reduction of Nitro Groups : The nitro group can be reduced to form reactive intermediates that bind to DNA, leading to cell death .
- Interaction with Bacterial Enzymes : It may inhibit key enzymes involved in bacterial metabolism, thereby exerting bactericidal effects .
Anticancer Potential
The compound has shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells by:
- Disrupting Cellular Signaling Pathways : By modulating pathways involved in cell survival and proliferation .
- Inhibiting Tumor Growth : Preclinical studies have reported significant reductions in tumor size in models treated with similar nitro derivatives .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of nitropyridines, including this compound, exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent antimicrobial effects .
- Anticancer Activity : In vitro assays showed that treatment with this compound resulted in a dose-dependent decrease in cell viability of various cancer cell lines, including breast and colon cancer cells. The IC50 values were reported between 15-30 µM, suggesting effective cytotoxicity against cancer cells .
Data Summary
Q & A
Q. What are the optimized synthetic routes for 4-methoxy-2-methyl-3-nitropyridine, and how can regioselectivity be controlled during nitration?
Answer: Synthesis typically involves nitration of a pre-functionalized pyridine precursor. For example, nitration of 4-methoxy-2-methylpyridine can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (0–5°C) to favor regioselectivity at the 3-position . Key parameters include:
- Temperature control : Higher temperatures may lead to byproducts via over-nitration or isomerization.
- Acid strength : Sulfuric acid acts as a catalyst and protonating agent to stabilize the transition state.
- Substrate pre-functionalization : The methoxy and methyl groups influence electron density, directing nitration to the 3-position.
Q. Table 1: Comparison of Nitration Methods
| Method | Reagents | Temp. (°C) | Yield (%) | Regioselectivity | Source |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | Conc. acids | 0–5 | 60–75 | 3-nitro dominant | |
| Acetyl nitrate | Ac₂O/HNO₃ | -10 | 70–80 | Improved selectivity |
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Answer:
- ¹H NMR :
- Methoxy group: Singlet at δ 3.8–4.0 ppm (3H).
- Methyl group: Singlet at δ 2.5–2.7 ppm (3H).
- Pyridine protons: Distinct splitting patterns (e.g., doublets for H-5 and H-6 due to nitro group deshielding) .
- ¹³C NMR :
- Nitro-substituted carbon: δ 145–150 ppm.
- Methoxy carbon: δ 55–60 ppm.
- IR :
Validation : Compare experimental data with computed spectra (e.g., PubChem or DFT calculations) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Answer: The nitro group is a strong electron-withdrawing group (EWG), while methoxy and methyl are electron-donating groups (EDGs). This creates:
- Electronic effects : The nitro group deactivates the ring, making nucleophilic substitution challenging but enabling electrophilic reactions at electron-rich positions.
- Steric hindrance : The 2-methyl group may hinder access to the 2-position, favoring reactivity at the 4- or 5-positions.
Case Study : Suzuki-Miyaura coupling requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. The reaction typically proceeds at the 4-position due to reduced steric hindrance .
Q. What crystallographic insights exist for nitro-pyridine derivatives, and how do intermolecular interactions affect solid-state packing?
Answer: X-ray crystallography of related compounds (e.g., 2-(4-methoxyphenoxy)-3-nitropyridine) reveals:
- Dihedral angles : Pyridine and substituent rings often form angles >80°, indicating near-orthogonal arrangements .
- Intermolecular interactions :
- C-H···O hydrogen bonds between nitro oxygen and adjacent aromatic protons.
- π-π stacking of pyridine rings in layered crystal structures .
Q. Table 2: Key Crystallographic Parameters
| Compound | Dihedral Angle (°) | Space Group | Intermolecular Interactions | Source |
|---|---|---|---|---|
| 2-(4-Methoxyphenoxy)-3-nitropyridine | 86.6 | P2₁/c | C-H···O, π-π | |
| 4-Methyl-3-nitropyridin-2-amine | 89.1 | P-1 | N-H···O, C-H···N |
Q. How does the nitro group impact the compound’s stability under varying pH and thermal conditions?
Answer:
- Thermal stability : Decomposition occurs above 200°C, with nitro group reduction or ring fragmentation. TGA/DSC analysis is recommended for precise characterization .
- pH sensitivity :
Mitigation : Store under inert atmospheres (N₂/Ar) at -20°C in amber vials to prevent photodegradation .
Q. What computational methods (e.g., DFT, MD) are suitable for predicting electronic properties and reaction pathways?
Answer:
- DFT Calculations :
- Optimize geometry using B3LYP/6-31G(d).
- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) :
- Simulate solvation effects in polar solvents (e.g., DMSO, water) to predict solubility and aggregation behavior.
Example : HOMO-LUMO gaps for nitro-pyridines are typically 4–5 eV, indicating moderate reactivity .
Q. How can contradictory data on nitropyridine reactivity be resolved in mechanistic studies?
Answer:
- Controlled experiments : Vary reaction parameters (temperature, solvent, catalyst loading) to isolate variables.
- Isotopic labeling : Use ¹⁵N-labeled nitro groups to track reaction pathways via NMR or MS .
- In situ monitoring : Employ techniques like ReactIR or HPLC-MS to detect intermediates .
Case Study : Discrepancies in nitration yields may arise from trace moisture; rigorous drying of reagents and glassware is critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
